molecular formula C9H6N2O4 B3055844 (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile CAS No. 67302-16-3

(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile

Cat. No.: B3055844
CAS No.: 67302-16-3
M. Wt: 206.15 g/mol
InChI Key: BVTAPDMBLIJZFO-UHFFFAOYSA-N
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Description

(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile is an organic compound characterized by the presence of a nitro group and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile typically involves the nitration of 1,3-benzodioxole followed by the introduction of an acetonitrile group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the acetonitrile group can be achieved through a nucleophilic substitution reaction using appropriate reagents and solvents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to optimize the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the nitro group.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile has found applications in several areas of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its nitro group which can be modified to enhance biological activity.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile involves its interaction with molecular targets through its nitro and benzodioxole groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • (6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • (6-Nitro-1,3-benzodioxol-5-yl)acrylic acid
  • (6-Nitro-1,3-benzodioxol-5-yl)propanamide

Comparison: (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The acetonitrile group can participate in nucleophilic addition and substitution reactions, offering a versatile platform for further chemical modifications. In contrast, the ethanol, acrylic acid, and propanamide derivatives have different functional groups that influence their reactivity and applications in various fields.

Properties

IUPAC Name

2-(6-nitro-1,3-benzodioxol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c10-2-1-6-3-8-9(15-5-14-8)4-7(6)11(12)13/h3-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTAPDMBLIJZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295744
Record name (6-nitro-1,3-benzodioxol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67302-16-3
Record name NSC105302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-nitro-1,3-benzodioxol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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